5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine
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Overview
Description
5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a pyridine ring through an amine linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine typically involves the reaction of 2-chloro-5-methoxyaniline with a suitable pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxypyridine: This compound shares a similar structural framework but lacks the amine group.
5-(2-Chloro-5-methylphenyl)pyridin-2-amine: This compound has a methyl group instead of a methoxy group, which can affect its chemical properties and reactivity.
Uniqueness
The presence of both chloro and methoxy groups in 5-(2-Chloro-5-methoxyphenyl)pyridin-2-amine makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-9-3-4-11(13)10(6-9)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSPVGKVCLOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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